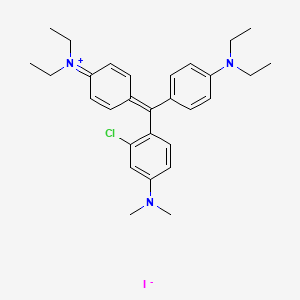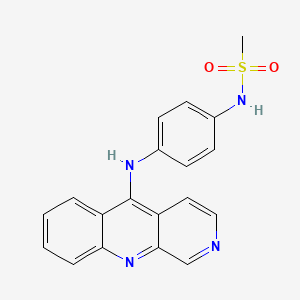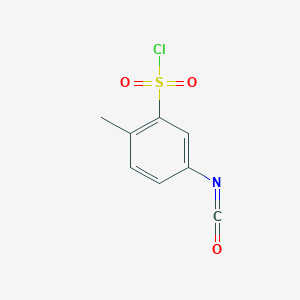
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides. It is characterized by the presence of an isocyanate group (-NCO) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-2-methylbenzene-1-sulfonyl chloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The use of phosgene, a highly toxic and reactive gas, requires stringent safety measures and specialized equipment. The reaction is typically conducted at elevated temperatures and pressures to ensure complete conversion and high yield.
化学反应分析
Types of Reactions
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Addition Reactions: The isocyanate group can react with nucleophiles such as water, alcohols, and amines to form ureas, carbamates, and substituted ureas.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents include water, alcohols, and amines. The reactions are often conducted in the presence of a catalyst such as triethylamine or pyridine to enhance the reaction rate.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used. The reactions are typically carried out under acidic conditions at controlled temperatures.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: Ureas, carbamates, and substituted ureas.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of the aromatic ring.
科学研究应用
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.
Medicine: Investigated for its potential use in the development of novel drugs and therapeutic agents, particularly in the areas of cancer treatment and antimicrobial therapy.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds with various substrates.
作用机制
The mechanism of action of 5-Isocyanato-2-methylbenzene-1-sulfonyl chloride involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles to form ureas, carbamates, and substituted ureas. The reaction proceeds through the formation of a tetrahedral intermediate, which subsequently collapses to form the final product.
Sulfonyl Chloride Group: Undergoes nucleophilic substitution reactions, where the chloride ion is displaced by a nucleophile, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Aromatic Ring: Participates in electrophilic aromatic substitution reactions, where an electrophile attacks the aromatic ring, leading to the formation of substituted aromatic compounds.
相似化合物的比较
5-Isocyanato-2-methylbenzene-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-Isocyanato-1-methylbenzene-4-sulfonyl chloride: Similar structure but with different positions of the functional groups on the aromatic ring.
4-Isocyanato-2-methylbenzene-1-sulfonyl chloride: Another isomer with the isocyanate group in the para position relative to the sulfonyl chloride group.
5-Isocyanato-2-methylbenzene-1-sulfonyl fluoride: Similar compound with a fluoride group instead of a chloride group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its isomers and analogs.
属性
CAS 编号 |
66347-30-6 |
|---|---|
分子式 |
C8H6ClNO3S |
分子量 |
231.66 g/mol |
IUPAC 名称 |
5-isocyanato-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c1-6-2-3-7(10-5-11)4-8(6)14(9,12)13/h2-4H,1H3 |
InChI 键 |
OYFFPEICGBWAFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N=C=O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)

![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
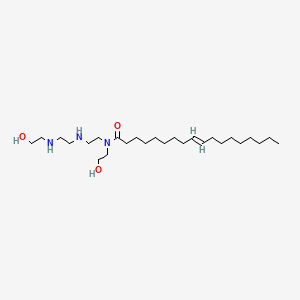
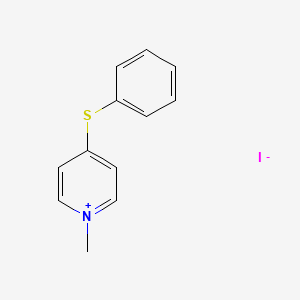
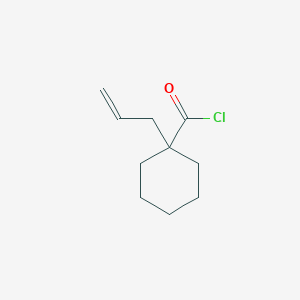
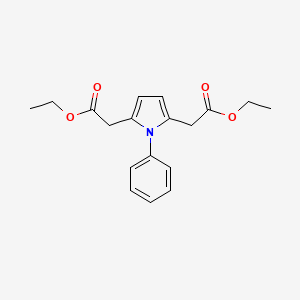
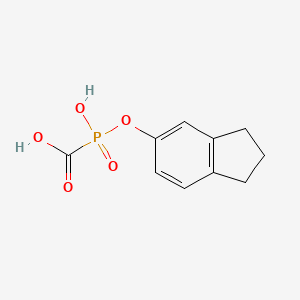

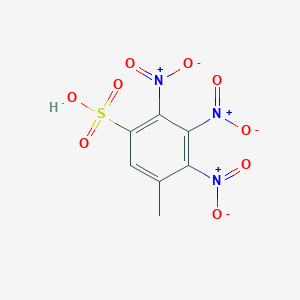
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
